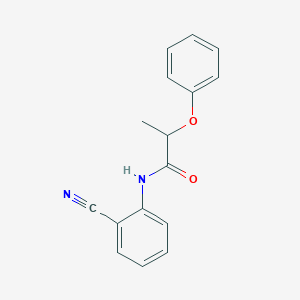

N-(2-cyanophenyl)-2-phenoxypropanamide

Descripción

N-(2-cyanophenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the second carbon and a 2-cyanophenyl moiety attached to the amide nitrogen. The cyanophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions compared to other substituents.

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(20-14-8-3-2-4-9-14)16(19)18-15-10-6-5-7-13(15)11-17/h2-10,12H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNBULPEWJWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-phenoxypropanamide typically involves the reaction of 2-cyanobenzylamine with phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is usually achieved through recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(2-cyanophenyl)-2-phenoxypropanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(2-cyanophenyl)-2-phenoxypropanamide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with specific protein targets.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mecanismo De Acción

The mechanism of action of N-(2-cyanophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the target protein, while the phenoxypropanamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects: The cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., ethoxy in ) or bulky aromatic systems (e.g., naphthalene in ). Fluorinated analogs () exhibit increased lipophilicity and metabolic resistance, which are advantageous in drug design .

Synthetic Accessibility :

- DCC-mediated coupling is a common method for synthesizing such amides, as seen in and . The target compound could be synthesized similarly.

Physicochemical Properties

- Solubility: The cyanophenyl group may reduce aqueous solubility compared to amino- or ethoxy-substituted analogs () but improve membrane permeability.

- Stability: Electron-withdrawing cyano groups could enhance hydrolytic stability of the amide bond relative to electron-donating substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.